Enhanced Lipophilicity Compared to Non-Brominated and Non-Isopropyl Analogs
3-Bromo-5-fluoro-4-isopropylphenol exhibits a calculated LogP value of 3.4172, which is significantly higher than its non-brominated analog, 3-fluoro-4-isopropylphenol (LogP 2.6547), and its non-isopropyl analog, 4-bromo-2-fluorophenol (LogP ~2.6-2.9) . This increase in lipophilicity is directly attributable to the synergistic effect of the bromine atom and the isopropyl group .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.4172 |
| Comparator Or Baseline | 3-fluoro-4-isopropylphenol (LogP = 2.6547); 4-bromo-2-fluorophenol (LogP ≈ 2.6-2.9) |
| Quantified Difference | ΔLogP = +0.7625 vs. 3-fluoro-4-isopropylphenol; ΔLogP ≈ +0.5-0.8 vs. 4-bromo-2-fluorophenol |
| Conditions | Calculated LogP values from commercial vendor databases using standard computational methods (e.g., ChemAxon). |
Why This Matters
Higher LogP correlates with increased membrane permeability and better oral absorption in drug discovery, making this compound a valuable scaffold for CNS-targeted therapeutics where blood-brain barrier penetration is required.
